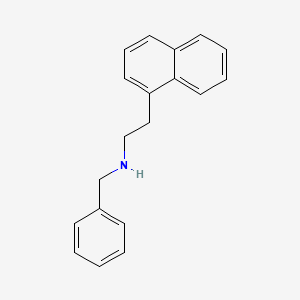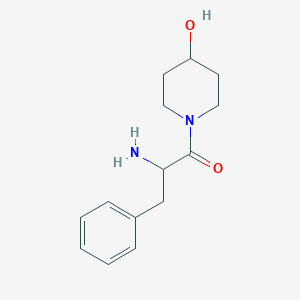
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Applications De Recherche Scientifique
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters, and their inhibition has been linked to the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of enzymes involved in the regulation of neurotransmitters. This compound has been shown to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. This leads to an accumulation of neurotransmitters, which can have beneficial effects on cognitive function and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective inhibitors of specific enzymes. Additionally, the potential applications of this compound in the treatment of other neurodegenerative disorders and psychiatric disorders should be explored.
Méthodes De Synthèse
The synthesis of 2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the condensation of 2-aminobenzimidazole with 3,4-dihydroisoquinoline-1-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of this compound has been optimized, and various modifications have been made to improve the yield and purity of the product.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(12-21-13-19-16-7-3-4-8-17(16)21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZAAXHDJAJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
